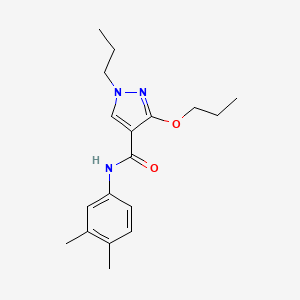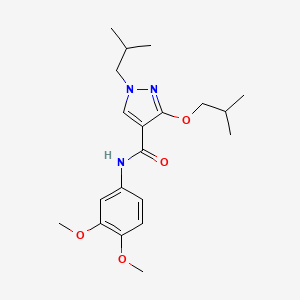
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as DMDPP, is a synthetic compound used in a variety of laboratory experiments. It is a derivative of pyrazole and is a white, crystalline solid. DMDPP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 3-methoxy-1-propyl-1H-pyrazole-4-carboxylic acid, which is used in the synthesis of other compounds. N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has also been used in the study of biochemical and physiological processes, such as the effects of drugs on the brain and nervous system.
Wirkmechanismus
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide acts as an agonist at the GABAA receptor, which is a type of neurotransmitter receptor found in the brain and nervous system. When N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide binds to the GABAA receptor, it activates the receptor and causes an influx of chloride ions into the neuron. This influx of ions causes the neuron to become more excitable, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety, fear, and relaxation. It has also been shown to increase the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and appetite. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been shown to increase the activity of the neurotransmitter dopamine, which is involved in the regulation of movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water and must be dissolved in an organic solvent before use. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be toxic in high doses and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in scientific research. One potential direction is the use of N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in the study of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be used in the study of drug addiction and the effects of drugs on the brain and nervous system. Finally, N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be used in the study of the development of new drugs, such as antidepressants and anxiolytics.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be synthesized from a variety of starting materials, including 3-methoxy-1-propyl-1H-pyrazole-4-carboxylic acid, dimethylformamide, and potassium carbonate. The synthesis begins by reacting the acid with dimethylformamide in an aqueous solution of potassium carbonate. The reaction is then heated to reflux and allowed to cool. The resulting product is then recrystallized from methanol to yield N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-9-21-12-16(18(20-21)23-10-6-2)17(22)19-15-8-7-13(3)14(4)11-15/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWRTGDZZOEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)


![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)
![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)

![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)
